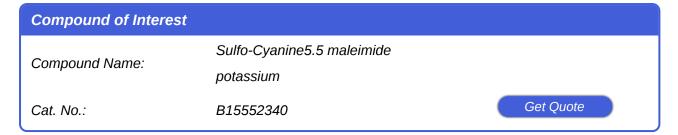


In-Depth Technical Guide: Sulfo-Cyanine5.5

## **Maleimide Potassium**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Sulfo-Cyanine5.5 maleimide potassium**, a near-infrared (NIR) fluorescent dye. The information presented is intended for professionals in research and drug development who utilize fluorescent labeling techniques.

## **Core Properties**

**Sulfo-Cyanine5.5 maleimide potassium** is a water-soluble, thiol-reactive fluorescent dye. Its high hydrophilicity, imparted by the presence of sulfo groups, makes it particularly suitable for labeling sensitive proteins, nanoparticles, and other hydrophilic biopolymers in aqueous environments.[1] The maleimide group enables the specific labeling of cysteine residues in proteins and other molecules containing free sulfhydryl groups.



Property	Value	Reference
Molecular Weight	1139.43	[1]
Molecular Weight	1139.42	[2]
Molecular Formula	C46H45K3N4O15S	[1]
Appearance	Dark blue powder	[3]
Solubility	Good in water, DMSO, DMF	[1]
Excitation Maximum	~675 nm	[2][4]
Emission Maximum	~694 nm	[2][4]

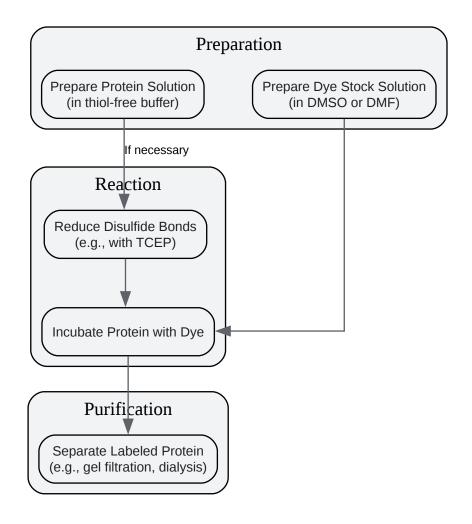
# **Experimental Protocols**

Labeling of Proteins with Sulfo-Cyanine 5.5 Maleimide

This protocol outlines a general procedure for labeling proteins with Sulfo-Cyanine5.5 maleimide. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Workflow for Protein Labeling





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Caption: Workflow for labeling proteins with Sulfo-Cyanine5.5 maleimide.

#### Methodology:

- Protein Preparation: Dissolve the protein to be labeled in a thiol-free buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). If the protein has disulfide bonds that need to be reduced to expose cysteine residues, a reducing agent such as TCEP should be used.[1]
- Dye Preparation: Prepare a stock solution of Sulfo-Cyanine5.5 maleimide in anhydrous DMSO or DMF.
- Labeling Reaction: Add the dye stock solution to the protein solution. The molar ratio of dye
  to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of



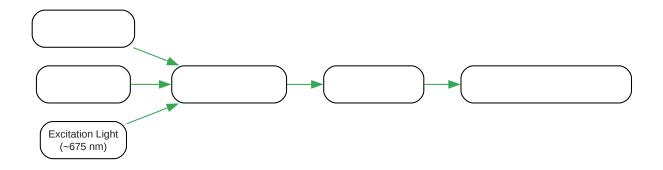
protein is common. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

• Purification: The labeled protein can be separated from unreacted dye using methods such as gel filtration, spin column purification, or dialysis.[3]

### Signaling Pathway and Logical Relationships

The fundamental principle behind the use of Sulfo-Cyanine5.5 maleimide is the covalent attachment of a fluorescent reporter molecule to a target biomolecule. This allows for the detection and tracking of the target in various experimental setups.

Logical Relationship of Labeling and Detection



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